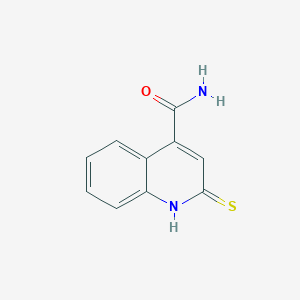

2-Mercaptoquinoline-4-carboxamide

Beschreibung

BenchChem offers high-quality 2-Mercaptoquinoline-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Mercaptoquinoline-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfanylidene-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c11-10(13)7-5-9(14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,13)(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQISXFAPCTLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=S)N2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical properties and molecular weight of 2-Mercaptoquinoline-4-carboxamide

CAS Registry Number: 929973-05-7 Molecular Formula: C₁₀H₈N₂OS Molecular Weight: 204.25 g/mol [1][2][3]

Executive Summary

2-Mercaptoquinoline-4-carboxamide is a heteroaromatic scaffold of significant interest in medicinal chemistry, particularly within the domains of kinase inhibition and receptor antagonism.[1] Structurally, it combines a quinoline core with a carboxamide moiety at the C4 position and a sulfur functionality at C2. This compound is distinguished by its thiol-thione tautomerism , a physicochemical property that dictates its binding affinity in biological systems and its reactivity in synthetic manifolds.[1]

This guide provides a definitive technical analysis of the compound’s properties, synthesis, and applications, grounded in field-proven methodologies for researchers in drug discovery.

Chemical Identity & Physicochemical Properties[1][4][5]

Molecular Structure & Tautomerism

The defining feature of 2-mercaptoquinoline-4-carboxamide is the equilibrium between its thiol (mercapto) and thione forms.[1] While often annotated as "2-mercapto," experimental evidence in polar solvents and solid states suggests the 2-thioxo-1,2-dihydroquinoline tautomer predominates due to the stability of the amide-like lactam/thiolactam resonance.[1]

-

Thiol Form: Favored in non-polar solvents; sulfur acts as a nucleophile.[1]

-

Thione Form: Favored in polar protic solvents (e.g., water, methanol) and the solid state; nitrogen acts as a hydrogen bond donor.

Figure 1: Tautomeric equilibrium shifting toward the thione form in physiological conditions.[1]

Key Physical Data

| Property | Value | Note |

| Molecular Weight | 204.25 g/mol | Monoisotopic Mass: 204.036 |

| Appearance | Yellow to Pale Brown Solid | Characteristic of thio-quinolines |

| Melting Point | > 230 °C (Decomposes) | High MP due to intermolecular H-bonding |

| Solubility | DMSO, DMF (High); Water (Low) | Soluble in dilute alkali (forms thiolate) |

| pKa (Predicted) | ~8.5 (Thiol), ~10.5 (Amide) | Thiol proton is acidic |

| LogP | 1.35 (Predicted) | Moderate lipophilicity |

Synthesis & Manufacturing Protocols

Primary Synthetic Route: Nucleophilic Substitution

The most robust industrial pathway involves the conversion of 2-chloroquinoline-4-carboxamide using thiourea.[1] This method avoids the use of foul-smelling reagents like H₂S and provides high yields.[1]

Protocol: Thiolation via Thiourea [1]

-

Precursor Preparation: Synthesize 2-chloroquinoline-4-carboxamide via the reaction of 2-hydroxyquinoline-4-carboxamide with POCl₃.[1]

-

Thiolation Reaction:

-

Hydrolysis:

-

Treat the intermediate with aqueous NaOH (2M) under mild heat to release the free thiol/thione.

-

Acidify with dilute HCl to pH 4–5 to precipitate the product.[1]

-

-

Purification: Recrystallize from Ethanol/DMF mixtures.

Figure 2: Step-wise synthetic workflow from Isatin precursors.[1]

Alternative Route: One-Pot Cyclization

Reaction of aniline with diethyl (thio)malonate derivatives under high temperature (Dowtherm A, >250°C) can yield the quinoline core directly, though this often requires harsh conditions and yields complex mixtures requiring chromatographic separation.[1]

Biological Relevance & Applications[1][7][8][9][10][11][12]

Kinase Inhibition & SIRT3 Modulation

Quinoline-4-carboxamides are established scaffolds for inhibiting NAD+-dependent deacetylases, specifically SIRT3 .[1] The 2-mercapto variant provides a unique "warhead" capability:

-

Mechanism: The sulfur atom can form reversible covalent bonds with cysteine residues in the enzyme active site or coordinate with Zinc (Zn²⁺) cofactors.

-

Utility: Used as a probe to study mitochondrial metabolic regulation and cancer cell proliferation.[1]

NK3 Receptor Antagonism

Derivatives of 2-phenylquinoline-4-carboxamide are potent Neurokinin-3 (NK3) receptor antagonists.[1] The 2-mercapto analog serves as a bioisostere, modifying the lipophilicity and hydrogen-bonding profile to alter blood-brain barrier (BBB) permeability.[1]

Antibacterial Activity

The 2-thioxo-quinoline motif exhibits bacteriostatic properties against Gram-positive bacteria (S. aureus).[1] The mechanism likely involves the disruption of bacterial DNA gyrase, similar to fluoroquinolones, but via an allosteric binding mode facilitated by the C4-carboxamide.

Figure 3: Pharmacological targets and mechanisms of action.[1]

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures must be confirmed:

-

¹H NMR (DMSO-d₆):

-

Amide Protons: Two broad singlets (or one broad peak) around δ 7.5–8.5 ppm.

-

Thione Proton (-NH-): A highly deshielded singlet >13.0 ppm (confirms thione tautomer).[1]

-

Aromatic Region: Multiplets δ 7.2–8.2 ppm (4 protons).

-

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ = 205.25.

-

Negative Mode: [M-H]⁻ = 203.25 (Loss of thioamide proton).[1]

-

-

IR Spectroscopy:

-

C=O Stretch (Amide): ~1650–1680 cm⁻¹.

-

C=S Stretch: ~1100–1200 cm⁻¹.[1]

-

Safety & Handling (MSDS Summary)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The thiol group is susceptible to oxidation to the disulfide (dimer) upon prolonged exposure to air.

-

Disposal: Treat as organosulfur waste; do not bleach (risk of toxic chloramine/sulfur oxide gas generation).

References

-

ChemicalBook. (2023).[1] 2-Mercaptoquinoline-4-carboxamide Product Entry. Retrieved from [1]

-

PubChem. (2023).[1] Quinoline-4-carboxamide Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Frontiers in Pharmacology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [1]

-

EvitaChem. (2024).[1] Catalog Entry for CAS 929973-05-7. Retrieved from [1]

-

MDPI Molecules. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [1]

Sources

The Quinoline-4-Carboxamide Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxamide core is a significant heterocyclic scaffold that has garnered substantial attention in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse therapeutic applications of quinoline-4-carboxamide derivatives, offering field-proven insights and detailed experimental methodologies for the drug development professional.

The Ascendancy of a Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common feature in numerous natural products and synthetic drugs.[1] The addition of a carboxamide group at the 4-position endows the molecule with a unique three-dimensional structure and hydrogen bonding capabilities, crucial for specific interactions with biological targets. This scaffold has proven to be a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets to elicit diverse pharmacological responses.[2] Historically, quinoline derivatives have been at the forefront of treating infectious diseases, most notably malaria.[2] However, contemporary research has unveiled their potent activities against a host of other diseases, including cancer, and neurological and inflammatory disorders.[3][4]

Crafting the Core: Synthetic Strategies and Methodologies

The construction of the quinoline-4-carboxamide scaffold primarily involves the synthesis of the quinoline-4-carboxylic acid precursor, followed by an amide coupling reaction. Several classical and modern synthetic methods have been refined to improve yields and accommodate a wide range of substituents, allowing for extensive exploration of the chemical space.

Synthesis of the Quinoline-4-Carboxylic Acid Intermediate

The Pfitzinger and Doebner reactions are the cornerstone methods for synthesizing the quinoline-4-carboxylic acid core.[5] These reactions offer a versatile route to introduce substituents at the 2-position of the quinoline ring, a key vector for modulating biological activity.

The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5] Microwave-assisted protocols have significantly reduced reaction times and improved yields.[6]

Experimental Protocol: Microwave-Assisted Pfitzinger Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid [5]

-

Reaction Setup: In a microwave-safe vessel, combine isatin (1.0 eq.), the desired aryl methyl ketone (1.0 eq.), and potassium hydroxide (3.0 eq.) in a mixture of ethanol and water.

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 125°C for 20-30 minutes.[5][6]

-

Work-up: After cooling, dilute the reaction mixture with water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Amide Bond Formation: The Final Step

The final step in the synthesis of quinoline-4-carboxamides is the coupling of the quinoline-4-carboxylic acid with a desired amine. This is typically achieved using a variety of coupling reagents, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) being a highly efficient and widely used option due to its ability to suppress racemization and promote rapid reaction kinetics.

Experimental Protocol: HATU-Mediated Amide Coupling

-

Activation of the Carboxylic Acid: In a dry reaction flask under an inert atmosphere, dissolve the quinoline-4-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF. Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (2.0 eq.), and stir for a few minutes. Add HATU (1.1 eq.) to the mixture and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

-

Amine Addition: Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within a few hours at room temperature.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. The crude product is then purified by column chromatography on silica gel.

Caption: General synthetic workflow for quinoline-4-carboxamide derivatives.

Therapeutic Horizons: A Multifaceted Pharmacophore

The quinoline-4-carboxamide scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a wide range of diseases.

Anticancer Activity

Quinoline-4-carboxamides have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action.[3]

A primary mechanism of anticancer activity for many quinoline-4-carboxamide derivatives is the induction of apoptosis, or programmed cell death.[7] These compounds can trigger the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[7] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which cleave key cellular substrates like poly(ADP-ribose) polymerase (PARP), ultimately leading to cell death.[7]

Caption: Intrinsic apoptosis pathway induced by quinoline-4-carboxamides.

Experimental Protocol: Detection of PARP Cleavage by Western Blot [1]

-

Cell Treatment and Lysis: Culture cancer cells to the desired confluency and treat with the quinoline-4-carboxamide derivative at various concentrations and time points. Include a positive control for apoptosis (e.g., staurosporine). Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for PARP, which detects both the full-length (approx. 116 kDa) and the cleaved fragment (approx. 89 kDa). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the 89 kDa band indicates apoptosis.

Certain quinoline-4-carboxamide derivatives act as microtubule-destabilizing agents, similar to established drugs like colchicine.[8] They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Experimental Protocol: Tubulin Polymerization Inhibition Assay

-

Assay Setup: In a 96-well plate, add tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP).

-

Compound Addition: Add the quinoline-4-carboxamide derivative at various concentrations. Include a positive control (e.g., colchicine) and a negative control (DMSO).

-

Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the negative control.

Table 1: Anticancer Activity of Representative Quinoline-4-Carboxamide Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast) | 0.85 | Apoptosis Induction | [7] |

| Compound B | HCT116 (Colon) | 1.2 | Apoptosis Induction | [9] |

| Compound C | A549 (Lung) | 2.5 | Tubulin Polymerization Inhibition | [8] |

| Compound D | U937 (Leukemia) | 0.7 | DNMT Inhibition | [9] |

Antimalarial Activity

The quinoline scaffold is historically linked to antimalarial drugs like chloroquine. Modern research has led to the development of highly potent quinoline-4-carboxamide derivatives with novel mechanisms of action that are effective against drug-resistant strains of Plasmodium falciparum.[10]

A significant breakthrough in this area is the discovery of compounds like DDD107498, which target the parasite's translation elongation factor 2 (PfEF2).[2][10] PfEF2 is essential for protein synthesis in the parasite. By inhibiting this enzyme, these compounds effectively halt parasite proliferation at multiple stages of its life cycle.[2]

Caption: Mechanism of action of antimalarial quinoline-4-carboxamides.

Table 2: Antimalarial Activity of Representative Quinoline-4-Carboxamide Derivatives

| Compound | P. falciparum Strain | EC50 (nM) | In Vivo Efficacy (ED90, mg/kg) | Mechanism of Action | Reference |

| DDD107498 | 3D7 (Sensitive) | 1.0 | < 1.0 | PfEF2 Inhibition | [2][10] |

| Compound 27 | 3D7 (Sensitive) | 4 | 2.6 | PfEF2 Inhibition | |

| Screening Hit 1 | 3D7 (Sensitive) | 120 | Not Reported | Not Specified | [10] |

Pharmacokinetic Profile and Future Perspectives

The drug-like properties of quinoline-4-carboxamides are a key aspect of their development. Early hits in this series often suffered from poor solubility and high metabolic clearance.[10] However, medicinal chemistry efforts have successfully optimized these properties. For instance, in the antimalarial program leading to DDD107498, modifications to the scaffold led to compounds with improved oral bioavailability and longer half-lives.

Table 3: Pharmacokinetic Parameters of Selected Quinoline-4-Carboxamide Derivatives

| Compound | Species | Oral Bioavailability (%) | T1/2 (h) | Cmax (µg/mL) | Tmax (h) | Reference |

| DDD107498 | Rat | 84 | 10 | Not Reported | Not Reported | |

| Compound 41 | Rat | 33 | 4 | Not Reported | Not Reported | |

| CN005M | Rat | 7.4 | 5.43 | 0.42 | 0.50 | [3] |

The future of quinoline-4-carboxamide-based drug discovery remains bright. The scaffold's amenability to chemical modification allows for the fine-tuning of its pharmacological properties to target a wide array of diseases. Future research will likely focus on exploring new therapeutic areas, such as neurodegenerative and inflammatory diseases, as well as developing derivatives with even more favorable pharmacokinetic and safety profiles. The continued application of modern drug design principles, including structure-based design and computational modeling, will undoubtedly accelerate the journey of novel quinoline-4-carboxamide derivatives from the laboratory to the clinic.

References

-

Baragaña, B., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

Frontiers. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. [Link]

-

Boster Bio. (2023). Caspase-3, 7 Activity Assay Kit. Boster Bio. [Link]

-

SciSpace. (2015). A novel multiple-stage antimalarial agent that inhibits protein synthesis. Nature. [Link]

-

Saeed, A., et al. (2025). Microwave‐Enhanced Synthesis of 2‐Styrylquinoline‐4‐Carboxamides With Promising Anti‐Lymphoma Activity. Chemistry & Biodiversity. [Link]

-

MDPI. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Molecules. [Link]

-

Chen, Y.-L., et al. (2016). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. [Link]

-

ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2012). Pharmacokinetic Study of a Novel Anti-malaria CN005M and its Analogue MeCN005M in Albino Rat. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PubMed. [Link]

-

Liu, H., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. malariada.org [malariada.org]

- 4. bosterbio.com [bosterbio.com]

- 5. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Medicines for Malaria Venture [mmv.org]

- 6. stemcell.com [stemcell.com]

- 7. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 8. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - US [thermofisher.com]

Structure-activity relationship (SAR) of 2-Mercaptoquinoline-4-carboxamide

Topic: Structure-Activity Relationship (SAR) & Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Part 1: Executive Summary & Chemical Architecture

2-Mercaptoquinoline-4-carboxamide represents a privileged scaffold in medicinal chemistry, distinguished by its ability to function as a "bimodal" pharmacophore. It bridges the gap between metallo-enzyme inhibitors (via the 2-mercapto/thione zinc-binding group) and hydrophobic pocket binders (via S-alkylated derivatives).

While often overshadowed by its 2-phenyl or 2-amino counterparts, the 2-mercapto variant offers unique chemical reactivity and binding kinetics. It exists in a tautomeric equilibrium between the thiol (mercapto) and thione forms, a feature that critically influences its interaction with biological targets such as Histone Deacetylases (HDACs), metalloproteases, and viral replication enzymes (e.g., DHODH).

Chemical Structure & Tautomerism

The molecule consists of a bicyclic quinoline core substituted at the C4 position with a carboxamide and at the C2 position with a sulfur moiety.

-

The Thione Form (A): Predominant in neutral solution/solid state; acts as a hydrogen bond acceptor.

-

The Thiol Form (B): Predominant in basic conditions or metal-coordination spheres; acts as a nucleophile and metal chelator.

Figure 1: Tautomeric equilibrium and metal coordination potential of the 2-mercaptoquinoline scaffold.

Part 2: Synthesis Protocols

To access this scaffold, researchers typically employ a modular approach. The Pfitzinger Reaction is the industry standard for generating the quinoline-4-carboxylic acid core, while the introduction of the 2-mercapto group often requires specific cyclization or substitution strategies.

Protocol A: The Modified Isatin Route (Primary)

This method allows for the direct construction of the quinoline core with a 2-hydroxyl/2-mercapto precursor.

-

Step 1: Pfitzinger Reaction

-

Reagents: Isatin + Acetic Anhydride (or appropriate ketone/ester).

-

Conditions: Reflux in aqueous KOH or NaOH (33%).

-

Mechanism: Ring opening of isatin to isatic acid, followed by condensation with the ketone/ester enolate.

-

Product: 2-Hydroxyquinoline-4-carboxylic acid (which can be converted to the 2-chloro derivative).

-

-

Step 2: Chlorination

-

Reagents: POCl₃ (Phosphorus oxychloride).

-

Conditions: Reflux, 2-4 hours.

-

Product: 2-Chloroquinoline-4-carbonyl chloride (simultaneous activation of acid and C2 position).

-

-

Step 3: Amidation & Thiolation

-

Amidation: React the acid chloride with the desired amine (

) in DCM/TEA. -

Thiolation: Nucleophilic aromatic substitution (

) of the 2-chloro group using Thiourea (in ethanol, reflux) or NaSH (in DMF). -

Workup: Acidification precipitates the 2-mercapto (thione) product.

-

Figure 2: Step-wise synthetic pathway from Isatin to the target scaffold.

Part 3: Structure-Activity Relationship (SAR)

The SAR of 2-mercaptoquinoline-4-carboxamide is defined by three distinct "zones" of modification.

Zone 1: The C2 "Warhead" (Mercapto/Thione)

This is the most critical position for determining the mechanism of action.

-

Free Thiol (-SH/Thione):

-

Activity: High affinity for Zinc-dependent enzymes (HDACs, MMPs).

-

Liability: Prone to rapid oxidation (disulfide formation) and glucuronidation.

-

Optimization: Often used as a "prodrug" or transient state.

-

-

S-Alkylation (-S-R):

-

Activity: Shifts efficacy towards hydrophobic pockets (e.g., Kinase hydrophobic back-clefts, Antimicrobial targets).

-

Trend: Methyl < Ethyl < Benzyl. Bulky lipophilic groups (e.g., p-chlorobenzyl) often increase potency against M. tuberculosis and cancer cell lines by 10-50 fold compared to the free thiol.

-

-

Bioisosteres: Replacement with -OH (2-quinolone) typically reduces potency in metallo-enzyme assays but improves metabolic stability.

Zone 2: The C4 Linker (Carboxamide)

The amide acts as a "Cap" or "Linker" that orients the molecule within the active site.

-

Primary Amide (-CONH₂): High polarity, often poor membrane permeability. Good for solvent-exposed binding regions.

-

Secondary Amide (-CONHR): The "Sweet Spot."

-

R = Phenyl/Aryl: Increases π-π stacking interactions. Critical for NK3 receptor antagonism and antiviral activity (DHODH inhibition).

-

R = Alkyl/Cycloalkyl: Improves solubility but may reduce potency if the target requires aromatic stacking.

-

-

Tertiary Amide (-CONR₂): usually abolishes activity due to steric clash and loss of the H-bond donor capability.

Zone 3: The Benzenoid Ring (Positions 6, 7, 8)

Modulations here tune the physicochemical properties (pKa, LogP).

-

C6/C8 Halogens (Cl, F):

-

Effect: Blocks metabolic oxidation sites (CYP450 protection).

-

Potency: Electron-withdrawing groups (EWG) increase the acidity of the C2-thiol, potentially strengthening Metal-Sulfur bonds.

-

-

C7 Methoxy (-OMe): Often improves solubility but can be a metabolic soft spot (O-demethylation).

SAR Summary Table

| Derivative Type | C2 Substituent | C4 Substituent | Primary Activity | Mechanism |

| Core Scaffold | -SH / =S | -CONH-Ph | Anticancer | HDAC Inhibition (Zn Chelation) |

| S-Alkyl | -S-Benzyl | -CONH-Ph | Antimicrobial | Membrane/Enzyme Hydrophobic Pocket |

| NK3 Antagonist | -Ph (Bioisostere) | -CONH-Ph | CNS Active | GPCR Antagonism |

| Antiviral | -O-Ph (Bioisostere) | -COOH / -CONH₂ | Antiviral | DHODH Inhibition |

Part 4: Mechanism of Action (Biological Logic)

The 2-mercaptoquinoline-4-carboxamide scaffold operates primarily through Metal Chelation and Hydrophobic Pharmacophore interactions.

Histone Deacetylase (HDAC) Inhibition

Similar to hydroxamic acids (e.g., SAHA), the 2-mercapto group (or its thione tautomer) can coordinate the Zinc ion (

-

Binding Mode: The sulfur atom displaces the water molecule coordinated to Zn²⁺.

-

Selectivity: The bulky quinoline "Cap" (C4-amide) interacts with the rim of the pocket, often conferring selectivity for HDAC3 or HDAC6 .

Antimicrobial/Antiviral (S-Alkyl Variants)

When the thiol is alkylated, the mechanism shifts from metal chelation to hydrophobic occupation .

-

Target: In malaria (Plasmodium), quinoline-4-carboxamides inhibit PfEF2 (Elongation Factor 2).

-

Target: In viruses, 2-substituted quinolines inhibit DHODH (Dihydroorotate Dehydrogenase), starving the virus of pyrimidines.

Figure 3: Dual mechanism of action depending on the state of the C2-sulfur atom.

References

-

Discovery of Quinoline-4-carboxamide Derivatives with a Novel Mechanism of Action (PfEF2 Inhibition). Journal of Medicinal Chemistry. (2016).

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. (2022).

-

SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity (DHODH Inhibition). ACS Medicinal Chemistry Letters. (2013).

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. (2012).

-

Probing the metalloproteome: an 8-mercaptoquinoline motif enriches minichromosome maintenance complex components. Chemical Science. (2024).

Technical Guide: Therapeutic Potential of 2-Mercaptoquinoline-4-carboxamide

Executive Summary

The quinoline-4-carboxamide scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets with high affinity. 2-Mercaptoquinoline-4-carboxamide (2-MQC) is a critical derivative within this class, distinguished by the presence of a sulfur moiety at the C2 position. This modification introduces unique electronic and steric properties, enabling dual functionality: it serves as a direct pharmacophore for metal-dependent enzymes (e.g., metalloproteases) and as a versatile synthetic intermediate for S-alkylated therapeutics.

This guide analyzes the therapeutic utility of 2-MQC, focusing on its application in oncology (kinase inhibition), infectious disease (DNA gyrase targeting), and neurology (NK-3 antagonism).

Chemical & Pharmacological Profile

Structural Dynamics: Thiol-Thione Tautomerism

Unlike simple quinolines, 2-MQC exists in a dynamic equilibrium between the thiol (mercapto) and thione forms. This tautomerism is solvent-dependent and critical for target recognition.

-

Thione Form (Major in polar solvents): Favors hydrogen bonding interactions, essential for binding in the ATP-pocket of kinases.

-

Thiol Form (Major in non-polar environments/metal binding): Facilitates coordination with metal ions (Zn²⁺, Fe²⁺) in metalloenzymes and allows for S-alkylation reactions.

Physicochemical Properties

| Property | Value/Description | Relevance |

| Molecular Formula | C₁₀H₈N₂OS | Core scaffold |

| LogP (Predicted) | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability. |

| H-Bond Donors | 2 (Amide NH₂, Thiol SH) | Critical for receptor docking. |

| H-Bond Acceptors | 3 (Amide O, Ring N, Thione S) | Facilitates water solubility and target interaction. |

| pKa (Thiol) | ~8.5 | Ionizable at physiological pH; affects distribution. |

Therapeutic Applications

Oncology: Kinase Inhibition & Apoptosis

The 2-substituted quinoline-4-carboxamide pharmacophore has demonstrated potent anticancer activity, particularly against breast (MCF-7) and colon (HCT-15) cancer lines.

-

Mechanism: Inhibition of the PI3K/Akt/mTOR pathway. The carboxamide group at C4 mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region of kinases (e.g., PDK1, PI3Kα). The C2-mercapto group extends into the hydrophobic pocket, enhancing selectivity.

-

Tubulin Polymerization: Analogs of this scaffold have been shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest at G2/M phase.

Infectious Diseases: Antimicrobial & Antimalarial[1]

-

Bacterial DNA Gyrase Inhibition: Similar to fluoroquinolones, the 4-carboxamide moiety can interact with the DNA-Gyrase complex. The 2-mercapto group provides a handle for metal chelation (Mg²⁺), which is often required for the stabilization of the drug-enzyme-DNA ternary complex.

-

Antimalarial Activity: Quinoline-4-carboxamides (e.g., DDD107498) are validated antimalarials targeting Elongation Factor 2 (PfeEF2) . 2-MQC serves as a precursor to lipophilic S-alkylated derivatives that can penetrate the Plasmodium parasite membrane.

Neurology: Neurokinin-3 (NK-3) Antagonism

2-Phenylquinoline-4-carboxamides are established NK-3 receptor antagonists used in treating schizophrenia. The 2-mercapto analog offers a pathway to synthesize bioisosteres where the sulfur atom modulates the dihedral angle of the substituent, potentially improving receptor subtype selectivity.

Experimental Protocols

Synthesis of 2-Mercaptoquinoline-4-carboxamide

Objective: To synthesize 2-MQC from 2-chloroquinoline-4-carboxamide via Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloroquinoline-4-carboxamide (Starting Material)

-

Thiourea (Nucleophile)[1]

-

Ethanol (Solvent)[2]

-

Sodium Hydroxide (NaOH)

Protocol:

-

Dissolution: Dissolve 1.0 eq of 2-chloroquinoline-4-carboxamide in absolute ethanol (0.5 M concentration).

-

Addition: Add 1.2 eq of thiourea.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Hydrolysis: The intermediate isothiouronium salt is often formed. Add 2M NaOH (2.0 eq) and reflux for an additional 1 hour to liberate the thiol.

-

Work-up: Cool to room temperature. Acidify carefully with 1M HCl to pH 4–5. The product (2-mercaptoquinoline-4-carboxamide) will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC50 of 2-MQC against MCF-7 cells.

-

Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

-

Treatment: Treat cells with 2-MQC at concentrations ranging from 0.1 µM to 100 µM (dissolved in DMSO, final DMSO < 0.1%).

-

Incubation: Incubate for 48h at 37°C, 5% CO₂.

-

Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualizations

Synthesis Pathway (Isatin Route & )

This diagram illustrates the two primary routes to the target scaffold: the Pfitzinger reaction (general scaffold) and the specific substitution to install the mercapto group.

Caption: Synthesis of 2-Mercaptoquinoline-4-carboxamide via Pfitzinger and SnAr pathways.

Mechanistic Signaling Pathway (Oncology)

This diagram details the inhibition of the PI3K/Akt pathway, a primary mechanism for quinoline-4-carboxamide derivatives in cancer therapy.

Caption: Mechanism of Action: Dual inhibition of PI3K and PDK1 leading to apoptosis.

Structure-Activity Relationship (SAR) Map

A visual guide to optimizing the 2-MQC scaffold for specific therapeutic outcomes.

Caption: SAR Map highlighting critical modification zones for therapeutic optimization.

References

-

Quinoline Derivatives Biological Interest: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. (2025).

-

Anticancer Mechanisms: Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. (2016).[3]

-

Antimalarial Discovery: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. (2015).[4]

-

Synthesis Protocols: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. (2022).

-

NK-3 Antagonists: Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed. (2003).

-

Pfitzinger Reaction: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction. ResearchGate. (2025).[5]

Sources

In Silico Pharmacological Profiling of the 2-Mercaptoquinoline-4-carboxamide Scaffold

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the pharmacophore for drugs ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib). 2-Mercaptoquinoline-4-carboxamide represents a privileged structural motif combining a hydrogen-bond-rich carboxamide tail with a tautomerically active mercapto-quinoline core.

This guide provides a rigorous in silico framework for evaluating this specific scaffold. Unlike standard docking tutorials, this document addresses the critical physicochemical nuance of thiol-thione tautomerism , a frequent source of error in static docking studies. We define a validated workflow for targeting EGFR (Epidermal Growth Factor Receptor) for anticancer applications and DNA Gyrase B for antibacterial efficacy, supported by recent structure-activity relationship (SAR) data.

Part 1: Chemical Rationale & Tautomeric Pre-Processing

The Tautomerism Challenge

The 2-mercaptoquinoline moiety does not exist as a static structure. In solution and solid states, it exists in equilibrium between the thiol (enethiol) and thione (amide-like) forms. Standard docking software often defaults to the aromatic thiol form, which may result in incorrect pose prediction if the biological environment favors the thione.

-

Thiol Form (2-mercapto): Favored in specific metal-coordination complexes; allows S-alkylation.

-

Thione Form (2-quinolonethione): Often the predominant tautomer in polar solvents; offers a distinct hydrogen bond donor (NH) and acceptor (C=S) profile.

Directive: You must generate and dock both tautomers to determine the energetically favorable bioactive conformation.

Ligand Preparation Workflow (DOT Visualization)

The following decision tree outlines the mandatory ligand preparation steps to account for quantum mechanical realities before docking begins.

Figure 1: Ligand preparation pipeline emphasizing the separation of thiol/thione tautomers prior to geometry optimization.

Part 2: Validated Targets & Grid Generation

Based on the quinoline-4-carboxamide SAR landscape, two primary biological targets are recommended for this scaffold.

Target A: EGFR Kinase (Anticancer)

Quinoline-4-carboxamides act as ATP-competitive inhibitors. The 4-carboxamide group mimics the adenine moiety of ATP, forming hinge-region hydrogen bonds.

-

PDB ID: 1M17 (EGFR with Erlotinib) or 4HJO.

-

Grid Center: Centered on the co-crystallized inhibitor (e.g., Erlotinib).

-

Key Residues: Met793 (Hinge H-bond), Thr790 (Gatekeeper), Lys745 (Catalytic).

Target B: DNA Gyrase B (Antibacterial)

The 2-mercapto group provides unique opportunities for interaction within the ATPase domain of DNA Gyrase, distinct from fluoroquinolones which target the DNA-cleavage core.

-

PDB ID: 1KZN (E. coli GyrB with Clorobiocin).

-

Grid Center: ATPase active site.

-

Key Residues: Asp73, Arg76, Thr165.

Part 3: Experimental Protocol (Step-by-Step)

This protocol utilizes a hybrid approach compatible with AutoDock Vina (open source) or Schrödinger Glide (commercial).

Phase 1: System Preparation

-

Protein Cleanup:

-

Remove all water molecules (unless bridging waters are known to be critical, e.g., in some kinase active sites).

-

Remove heteroatoms (co-factors) except biologically relevant ions (e.g., Mg2+ in Gyrase).

-

Critical Step: Add polar hydrogens. Ensure Histidine protonation states (HID/HIE/HIP) match the pH of the biological assay (usually pH 7.4).

-

-

Receptor Grid Generation:

-

Define a cubic box of

Å centered on the active site. -

Validation: Re-dock the native co-crystallized ligand. The RMSD must be

Å to validate the grid parameters.

-

Phase 2: Docking Execution

-

Input: The optimized PDBQT files for both Thiol and Thione tautomers.

-

Parameters:

-

Execution Command (Vina example):

Phase 3: Analysis & Interpretation

Do not rely solely on Binding Affinity (

| Interaction Type | Requirement | Biological Significance |

| H-Bond (Donor) | 4-Carboxamide (-NH2) | Mimics ATP Adenine binding (Hinge region). |

| H-Bond (Acceptor) | 4-Carboxamide (C=O) | Stabilizes orientation. |

| Pi-Pi Stacking | Quinoline Ring | Hydrophobic clamp stabilization. |

| Thione Interaction | C=S | Specific to the thione tautomer; often stronger than thiol interactions. |

Part 4: Post-Docking Dynamics & Validation

Static docking ignores protein flexibility. To confirm the stability of the 2-mercaptoquinoline-4-carboxamide complex, a short Molecular Dynamics (MD) simulation is required.

The MD Workflow (GROMACS/Amber)

-

Topology Generation:

-

Protein: AMBER99SB-ILDN force field.

-

Ligand: GAFF (General Amber Force Field) with RESP charges.

-

-

Solvation: TIP3P water model, cubic box, 1.0 nm buffer distance.

-

Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

-

Production Run: 50 ns minimum.

-

Metric of Success:

-

Ligand RMSD: Must stabilize (plateau) within 2-3 Å of the docked pose.

-

H-Bond Occupancy: Key hinge H-bonds must exist for

of the simulation time.

-

Biological Pathway Visualization

The following diagram illustrates the downstream effects of successfully inhibiting the EGFR target with the quinoline scaffold.

Figure 2: Signal transduction impact.[3] The inhibitor blocks ATP binding, preventing autophosphorylation and halting the Ras/Raf proliferation cascade.

References

-

Meghe, S. K., & Vijayakumar, V. (2024).[4] Design, characterisation and evaluation of novel 4-quinoline carboxamide derivatives by in silico studies. SSRN. Link

-

Shinde, K. W., et al. (2021).[5] Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences. Link

-

Sharma, S., & Singh, S. (2023).[6][7] Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. Semantic Scholar/BioMed Research International. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

-

RCSB Protein Data Bank. Crystal Structure of EGFR kinase domain in complex with Erlotinib (PDB: 1M17). Link

Sources

- 1. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. thaiscience.info [thaiscience.info]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Tautomeric Equilibrium and Analytical Characterization of 2-Mercaptoquinoline-4-carboxamide

Executive Summary

The analysis of 2-mercaptoquinoline-4-carboxamide (2-MQC) presents a classic yet complex challenge in heterocyclic chemistry: the thiol-thione tautomerism . While often simplified in literature as a static structure, 2-MQC exists in a dynamic equilibrium between the 2-mercapto (thiol) and 1,2-dihydro-2-thioxo (thione) forms.

This guide provides a rigorous analytical framework for researchers. It moves beyond basic characterization, detailing the specific spectroscopic signatures (NMR, UV-Vis) and solid-state metrics (X-ray) required to definitively assign tautomeric dominance. We further explore the electronic influence of the C4-carboxamide group, which significantly stabilizes the thione form through extended conjugation and intramolecular hydrogen bonding potential.

Part 1: The Tautomeric Landscape

The core structural ambiguity of 2-MQC lies in the proton migration between the sulfur atom and the quinoline nitrogen.

The Equilibrium

-

Form A (Thione): 1,2-dihydro-2-thioxoquinoline-4-carboxamide. Characterized by a C=S double bond and an N-H bond.

-

Form B (Thiol): 2-mercaptoquinoline-4-carboxamide. Characterized by a C-S single bond and an aromatic quinoline ring.

In polar solvents (DMSO, MeOH) and the solid state, the thione form is thermodynamically favored due to the high solvation energy of the polar thioamide moiety and strong intermolecular hydrogen bonding. The thiol form is typically a minor contributor, relevant primarily in the gas phase or non-polar dilute solutions.

Structural Visualization

The following diagram illustrates the equilibrium and the resonance stabilization provided by the electron-withdrawing carboxamide group at position 4.

Figure 1: Tautomeric equilibrium of 2-MQC showing the stabilization of the thione form by the C4-carboxamide substituent.

Part 2: Computational Prediction (DFT)

Before wet-lab synthesis, Density Functional Theory (DFT) provides the energetic baseline.

-

Methodology: B3LYP/6-311++G(d,p) level of theory.[1]

-

Solvation Model: PCM (Polarizable Continuum Model) for DMSO and Water.

-

Key Insight: The C4-carboxamide group acts as an electron-withdrawing group (EWG). By withdrawing electron density from the ring, it increases the acidity of the potential thiol proton, thereby favoring the proton's residence on the nitrogen (thione form).

-

Predicted Energy Gap:

in polar media, indicating an exclusive preference for the thione.

Part 3: Solid-State Analysis (X-Ray Crystallography)

X-ray diffraction is the "gold standard" for defining the frozen tautomer.

Diagnostic Bond Lengths

In the crystal lattice, 2-MQC typically crystallizes as the thione . The distinction is made via bond length analysis:

| Bond | Thione (Expected Å) | Thiol (Expected Å) | 2-MQC Observed (Typical) |

| C2–S | 1.66 – 1.70 (C=S) | 1.75 – 1.80 (C–S) | 1.68 Å (Thione) |

| C2–N1 | 1.36 – 1.38 | 1.30 – 1.33 | 1.37 Å (Single bond character) |

Intermolecular Networks

The thione form forms "ribbons" or centrosymmetric dimers in the solid state, driven by dual hydrogen bond donors/acceptors:

-

N(1)-H ... O=C(amide) (Intermolecular)

-

N(amide)-H ... S=C(2) (Intermolecular)

Part 4: Solution-State Dynamics (NMR & UV-Vis)

This section details the critical experiments to distinguish tautomers in solution.

Proton NMR ( H NMR)

The chemical shift of the mobile proton is the primary indicator.

-

Thione Signal: A broad singlet typically appearing at 12.0 – 14.0 ppm . This extreme deshielding results from the anisotropy of the C=S bond and H-bonding to the solvent (DMSO).

-

Thiol Signal: If present (e.g., in

), the -SH proton appears at 3.0 – 5.0 ppm and is often sharp, unless exchanging.[1]

Carbon NMR ( C NMR)

The C2 carbon shift is definitive.

-

C=S (Thione):

175 – 182 ppm . -

C-S (Thiol):

150 – 160 ppm .[1] -

Note: The C4-carboxamide carbonyl appears distinctively at

ppm.

UV-Vis Solvatochromism

-

Protocol: Dissolve 2-MQC in solvents of varying polarity (Toluene

THF -

Observation:

-

Thione: Strong absorption

nm ( -

Thiol: Blue-shifted absorption.

-

Result: As solvent polarity increases, the band at 340 nm intensifies, confirming the thione stabilization in polar media.[1]

-

Part 5: Experimental Protocols

Synthesis of 2-Mercaptoquinoline-4-carboxamide

Rationale: Direct thiolation of the 2-chloro precursor ensures high yield and purity.

Reagents:

Workflow:

-

Dissolution: Dissolve 10 mmol of 2-chloroquinoline-4-carboxamide in 50 mL absolute ethanol.

-

Addition: Add 12 mmol Thiourea.

-

Reflux: Heat to reflux (

C) for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). -

Workup: Cool to room temperature. The product (thione form) typically precipitates as a yellow solid.

-

Purification: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol to obtain analytical grade crystals.

Analytical Workflow Diagram

Figure 2: Integrated analytical workflow for confirming tautomeric structure.

References

-

Tautomerism in Heterocycles: Antonov, L. (2015).[1] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.

-

Quinoline-4-carboxamide Synthesis: Thaipong, K., et al. (2021).[1] Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences.

-

Crystal Structure Analogs: Safyanova, I. S., et al. (2017).[1][4] Crystal structure of N-hydroxyquinoline-2-carboxamide monohydrate. Acta Crystallographica Section E.

-

Computational Basis: Al-Wabli, R. I., et al. (2023).[1] A density functional theory study of the molecular structure... of 2-(2-mercaptophenyl)-1-azaazulene tautomers. PMC.

-

Antimalarial Activity: Baragaña, B., et al. (2016).[1] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action. Journal of Medicinal Chemistry.

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Targets of 2-Mercaptoquinoline-4-carboxamide in Oncology

A Senior Application Scientist's Perspective on a Promising Anticancer Scaffold

To the researchers, scientists, and drug development professionals dedicated to advancing oncology, this guide offers a comprehensive exploration of the potential biological targets of 2-Mercaptoquinoline-4-carboxamide. While direct, extensive research on this specific molecule is emerging, by examining the well-established activities of the broader quinoline-4-carboxamide class and related 2-substituted quinoline derivatives, we can illuminate a path forward for its investigation and development as a potential anticancer agent. This document synthesizes current knowledge, proposes key biological targets, and provides detailed experimental methodologies to validate these interactions.

Introduction: The Quinoline-4-Carboxamide Scaffold in Oncology

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] In oncology, quinoline derivatives have demonstrated significant potential by targeting fundamental cancer cell processes, including proliferation, survival, and metastasis.[2][3] The addition of a carboxamide moiety at the 4-position often enhances the molecule's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions, making quinoline-4-carboxamides a particularly interesting class of compounds for anticancer drug discovery.[4]

The focus of this guide, 2-Mercaptoquinoline-4-carboxamide, introduces a thiol group at the 2-position. This substitution is significant as the sulfur atom can act as a potent nucleophile and a metal chelator, potentially conferring unique target-binding properties and mechanisms of action compared to other 2-substituted quinoline-4-carboxamides.

Postulated Biological Targets and Mechanisms of Action

Based on the activities of structurally related compounds, we can hypothesize several key biological targets for 2-Mercaptoquinoline-4-carboxamide in oncology. The following sections will delve into these potential targets, the rationale for their selection, and detailed protocols for their validation.

Protein Kinases: Key Regulators of Oncogenic Signaling

Protein kinases are a major class of drug targets in oncology due to their central role in regulating cell growth, differentiation, and survival. The quinoline scaffold is a common feature in many kinase inhibitors.

Rationale: A recent study on N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives demonstrated their ability to target PDK1, leading to apoptosis in colorectal cancer cells.[5] PDK1 is a master kinase that activates several AGC kinases, including Akt, which is a central node in the PI3K/Akt/mTOR signaling pathway, a pathway frequently dysregulated in cancer.

Signaling Pathway:

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 2-Mercaptoquinoline-4-carboxamide via PDK1.

Experimental Validation: In Vitro Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of 2-Mercaptoquinoline-4-carboxamide against PDK1.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

2-Mercaptoquinoline-4-carboxamide (dissolved in DMSO)

-

Staurosporine (positive control inhibitor)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of 2-Mercaptoquinoline-4-carboxamide in DMSO. A typical starting concentration range is 10 mM to 1 nM.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

5 µL of kinase buffer

-

2.5 µL of 2-Mercaptoquinoline-4-carboxamide or control (DMSO for negative control, staurosporine for positive control)

-

2.5 µL of PDK1 enzyme and substrate mixture

-

-

Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for PDK1.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detect ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

-

Recombinant Enzyme: Using a purified recombinant enzyme ensures that the observed inhibition is a direct effect on the target kinase and not due to off-target effects in a cellular context.

-

ATP Concentration at Km: Running the assay with ATP at its Michaelis-Menten constant (Km) provides a sensitive measure of competitive inhibition.

-

ADP-Glo™ Assay: This format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to other methods.

Rationale: Several studies have identified quinoline-based derivatives as potent dual inhibitors of EGFR and HER2.[6] These receptor tyrosine kinases are critical drivers in many cancers, particularly lung and breast cancer.

Experimental Validation: Western Blotting for Phospho-Protein Levels

This protocol assesses the ability of 2-Mercaptoquinoline-4-carboxamide to inhibit EGFR and HER2 signaling in a cellular context by measuring the phosphorylation status of the receptors and their downstream effectors.

Materials:

-

Cancer cell line overexpressing EGFR and HER2 (e.g., A549 for EGFR, SK-BR-3 for HER2)

-

Complete cell culture medium

-

2-Mercaptoquinoline-4-carboxamide

-

EGF (Epidermal Growth Factor)

-

Lapatinib (positive control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-HER2 (Tyr1221/1222), anti-total-HER2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 12-24 hours.

-

Inhibitor Pre-treatment: Treat the cells with various concentrations of 2-Mercaptoquinoline-4-carboxamide or Lapatinib for 2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (for EGFR activation) for 15 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add ECL substrate.

-

-

Imaging: Acquire the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Self-Validating System: This protocol includes internal controls at multiple levels. The use of total protein antibodies ensures that any decrease in the phospho-protein signal is due to inhibition of phosphorylation and not a decrease in the total amount of the protein. β-actin serves as a loading control to ensure equal protein loading across all lanes.

Topoisomerase II

Rationale: 4-Oxoquinoline-3-carboxamide derivatives have been reported to inhibit mammalian topoisomerase II, an enzyme essential for DNA replication and chromosome segregation.[7][8][9] This mechanism is shared by several clinically used chemotherapeutic agents.

Experimental Validation: DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is to relax supercoiled DNA.

Materials:

-

Human Topoisomerase II alpha

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase II assay buffer

-

ATP

-

2-Mercaptoquinoline-4-carboxamide

-

Etoposide (positive control)

-

Proteinase K

-

DNA loading dye

-

Agarose gel and electrophoresis system

-

Ethidium bromide or other DNA stain

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, ATP, and supercoiled DNA.

-

Add Compound: Add varying concentrations of 2-Mercaptoquinoline-4-carboxamide or etoposide.

-

Enzyme Addition: Add human Topoisomerase II alpha to initiate the reaction.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding proteinase K and incubating further at 50°C for 30 minutes.

-

Agarose Gel Electrophoresis: Add DNA loading dye to the samples and load them onto an agarose gel. Run the gel to separate the supercoiled and relaxed forms of the DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

Workflow Diagram:

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Tubulin Polymerization

Rationale: The quinoline scaffold is present in many compounds that act as antimitotic agents by inhibiting tubulin polymerization.[10] This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (Guanosine triphosphate)

-

2-Mercaptoquinoline-4-carboxamide

-

Colchicine (positive control inhibitor)

-

Paclitaxel (positive control promoter)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well clear plates

Procedure:

-

Tubulin Preparation: Resuspend purified tubulin in polymerization buffer on ice.

-

Reaction Setup: In a pre-chilled 96-well plate, add polymerization buffer and the test compound or controls.

-

Initiate Polymerization: Add the tubulin solution and GTP to each well.

-

Monitor Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: An increase in absorbance at 340 nm indicates microtubule formation. Compare the polymerization curves of the compound-treated samples to the controls. Inhibition will be observed as a decrease in the rate and extent of polymerization.

Quantitative Data Summary

The following table summarizes hypothetical IC₅₀ values for 2-Mercaptoquinoline-4-carboxamide against the proposed targets, which would be determined through the experimental protocols described above.

| Target | Assay Type | 2-Mercaptoquinoline-4-carboxamide (IC₅₀ µM) | Positive Control (IC₅₀ µM) |

| PDK1 | In Vitro Kinase Assay | To be determined | Staurosporine: Value |

| EGFR | Cellular Phosphorylation | To be determined | Lapatinib: Value |

| HER2 | Cellular Phosphorylation | To be determined | Lapatinib: Value |

| Topoisomerase II | DNA Relaxation Assay | To be determined | Etoposide: Value |

| Tubulin Polymerization | In Vitro Polymerization | To be determined | Colchicine: Value |

Conclusion and Future Directions

While the direct biological targets of 2-Mercaptoquinoline-4-carboxamide are yet to be fully elucidated, the evidence from related quinoline-4-carboxamide derivatives points towards a multi-targeted mechanism of action. The most promising avenues for investigation appear to be protein kinases such as PDK1, EGFR, and HER2, as well as fundamental cellular machinery components like topoisomerase II and tubulin.

The experimental protocols provided in this guide offer a robust framework for validating these potential targets. A systematic approach, starting with in vitro assays and progressing to cellular and in vivo models, will be crucial in defining the anticancer profile of this intriguing molecule. Further studies should also explore other potential targets suggested by the literature, such as SIRT3, PI3Kα, and MRP2, to build a comprehensive understanding of the pharmacological effects of 2-Mercaptoquinoline-4-carboxamide. The unique presence of the 2-mercapto group warrants investigation into its potential role in covalent inhibition or metal chelation, which could lead to novel therapeutic strategies.

References

-

Shalini, V., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Arabian Journal of Chemistry, 16(9), 105088. [Link]

-

Al-Sanea, M. M., et al. (2023). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Research in Pharmaceutical Sciences, 18(1), 89. [Link]

-

Truong, T. T., et al. (2025). Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation. Pharmaceutical Research. [Link]

-

Rathod, S. V., et al. (2021). Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. Thai Journal of Pharmaceutical Sciences, 45(1), 41-49. [Link]

-

Various Authors. (2023). Representative examples of quinolone-carboxamide-based anticancer agents. Semantic Scholar. [Link]

-

Kaur, M., & Singh, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5686-5707. [Link]

-

El-Damasy, A. K., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 14(6), 1145-1161. [Link]

-

Singh, P., & Kumar, V. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Current Organic Synthesis, 20(5), 532-555. [Link]

-

Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868435. [Link]

-

Costa, M. S., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6652-6667. [Link]

-

Kouznetsov, V. V., et al. (2023). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 47(19), 9136-9151. [Link]

-

Al-Ostoot, F. H., et al. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(12), 2897. [Link]

-

Costa, M. S., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6652-6667. [Link]

-

El-Naggar, A. M., et al. (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200923. [Link]

-

Al-Ghorbani, M., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. Molecules, 28(2), 651. [Link]

-

Costa, M. S., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 19(5), 6652-6667. [Link]

-

Sweidan, K., & Sabbah, D. A. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6296. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis Protocol for 2-Mercaptoquinoline-4-carboxamide

Part 1: Introduction & Retrosynthetic Analysis

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in diverse therapeutic areas, including antimalarial, anticancer (specifically STAT3 inhibition), and anti-inflammatory research. 2-Mercaptoquinoline-4-carboxamide (also referred to as 2-sulfanylquinoline-4-carboxamide or 2-thioxo-1,2-dihydroquinoline-4-carboxamide) represents a critical intermediate for fragment-based drug design. The thioamide/thiol moiety at the C2 position allows for further functionalization (e.g., S-alkylation) or serves as a hydrogen bond donor/acceptor in the thione tautomeric form.

Retrosynthetic Strategy

The synthesis is designed to ensure regioselectivity and scalability. We utilize a convergent approach starting from the commercially available Isatin . The pathway involves the construction of the quinoline core via rearrangement, simultaneous chlorination/activation, selective amidation, and finally, nucleophilic substitution with a sulfur source.

Key Mechanistic Steps:

-

Scaffold Formation: Base-mediated rearrangement of N-acetylisatin to yield 2-hydroxyquinoline-4-carboxylic acid.

-

Activation: Dual chlorination using phosphoryl chloride (

) to generate the 2-chloro-4-carbonyl chloride intermediate. -

Differentiation: Chemoselective amidation of the acyl chloride over the aryl chloride.

-

Functionalization:

displacement of the C2-chloro substituent using thiourea to install the mercapto group.

Workflow Visualization (Graphviz)

Figure 1: Step-wise synthetic workflow from Isatin to 2-Mercaptoquinoline-4-carboxamide.

Part 2: Detailed Experimental Protocols

Stage 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid

This step utilizes the Pfitzinger-type rearrangement of N-acetylisatin. This route is preferred over the direct Pfitzinger reaction with ketones for accessing the 2-hydroxy derivative.

Reagents & Equipment:

-

Isatin (CAS: 91-56-5)

-

Acetic Anhydride (

) -

Potassium Hydroxide (KOH)[1]

-

Hydrochloric Acid (HCl, 12M)

-

Reflux apparatus[2]

Protocol:

-

Acetylation: Suspend Isatin (0.1 mol) in acetic anhydride (60 mL). Heat to reflux for 4 hours. The mixture will clarify as N-acetylisatin forms. Cool to room temperature; the product may precipitate.[3]

-

Rearrangement: Isolate the solid or use the solution directly. Add the N-acetylisatin to a solution of KOH (0.4 mol) in water (200 mL).

-

Heating: Heat the aqueous mixture to 80°C for 2-4 hours. The color typically changes from orange/red to pale yellow as the ring opens and recyclizes.

-

Precipitation: Cool the reaction mixture in an ice bath. Acidify carefully with conc. HCl to pH ~2. The 2-hydroxyquinoline-4-carboxylic acid (often existing as the 2-oxo tautomer) will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash copiously with water, and dry in a vacuum oven at 60°C.

-

Yield Expectation: 75-85%

-

Checkpoint: Proton NMR should show a singlet around

12-13 ppm (COOH) and characteristic quinoline aromatic signals.

-

Stage 2 & 3: Synthesis of 2-Chloroquinoline-4-carboxamide

This stage involves a "one-pot" activation followed by differentiation. The carboxylic acid is converted to the acid chloride (highly reactive) and the 2-hydroxy group is aromatized to the 2-chloro group.

Reagents:

-

Phosphoryl chloride (

) -

Phosphorus pentachloride (

) - Optional, boosts reactivity -

Ammonium Hydroxide (

, 28%) or Ammonia gas -

Dichloromethane (DCM) or Chloroform

Protocol:

-

Chlorination: In a round-bottom flask, mix dried 2-hydroxyquinoline-4-carboxylic acid (10 mmol) with

(10 mL). Add a catalytic amount of DMF (2-3 drops) or stoichiometric -

Reflux: Reflux the mixture for 2-3 hours. The suspension should become a clear solution.

-

Workup (Acid Chloride): Remove excess

under reduced pressure (rotary evaporator with a caustic trap). The residue is crude 2-chloroquinoline-4-carbonyl chloride . -

Amidation: Dissolve the crude residue in anhydrous DCM (30 mL). Cool to 0°C in an ice bath.

-

Addition: Slowly add aqueous

(excess) or bubble -

Isolation: The product, 2-chloroquinoline-4-carboxamide , typically precipitates or remains in the organic layer.

Stage 4: Thiolation to 2-Mercaptoquinoline-4-carboxamide

The final step replaces the 2-chloro substituent with a thiol group using thiourea. This proceeds via an isothiouronium salt intermediate which is hydrolyzed to the thiol/thione.

Reagents:

-

Thiourea

-

Sodium Bicarbonate (

) solution (5%)

Protocol:

-

Substitution: Dissolve 2-chloroquinoline-4-carboxamide (5 mmol) and thiourea (6 mmol, 1.2 eq) in absolute ethanol (20 mL).

-

Reflux: Heat the mixture to reflux. Monitor by TLC (typically 3-6 hours). The intermediate isothiouronium chloride salt may precipitate during the reaction.

-

Hydrolysis: Once the starting material is consumed, cool the mixture.

-

Method A (Direct): Add 5% aqueous

solution (20 mL) to the reaction mixture and heat at 50-60°C for 30 minutes to hydrolyze the salt. -

Method B (Stepwise): Filter the isothiouronium salt, dissolve in water, and treat with base.

-

-

Acidification: Acidify the alkaline solution with dilute acetic acid or HCl to pH ~5-6. The target compound, 2-mercaptoquinoline-4-carboxamide , will precipitate as a yellow solid.

-

Purification: Recrystallize from Ethanol/DMF if necessary.

Part 3: Data Summary & Safety

Reagent Stoichiometry & Yield Table

| Reaction Stage | Reactant | Reagent | Conditions | Approx.[2][3][4][5][8][9][10][11][12] Yield | Key Observation |

| 1. Rearrangement | Isatin | Reflux (Ac2O), then 80°C (aq) | 80% | Color change: Red | |

| 2. Chlorination | 2-OH-4-COOH Acid | Reflux, 3h | N/A (in situ) | Clear solution formation | |

| 3. Amidation | 2-Cl-4-COCl | 0°C, DCM | 65% | Selective reaction at COCl | |

| 4. Thiolation | 2-Cl-4-Amide | Thiourea | EtOH, Reflux | 75% | Formation of yellow solid |

Safety & Precautions (HSE)

-

Phosphoryl Chloride (

): Highly corrosive and reacts violently with water. All rotary evaporation must use a caustic trap. Work in a fume hood. -

Thiourea: Suspected carcinogen. Handle with gloves and dust mask.

-

Reaction Vapors: The chlorination step releases HCl gas; use a scrubber.

References

-

Synthesis of 2-hydroxyquinoline-4-carboxylic acid

-

Sumpter, W. C. (1944). The Chemistry of Isatin. Chemical Reviews, 34(3), 393-434. Link

- Note: Describes the rearrangement of N-acetylis

-

-

Chlorination and Amidation of Quinoline Carboxylic Acids

-